REACTION_SMILES
|
[CH3:15][OH:16].[CH3:1][c:2]1[c:3]([N+:12](=[O:13])[O-:14])[c:4]([CH3:11])[c:5]([N+:8]([O-:9])=[O:10])[cH:6][cH:7]1>>[CH3:1][c:2]1[c:3]([N+:12](=[O:13])[O-:14])[c:4]([CH3:11])[c:5]([NH2:8])[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc([N+](=O)[O-])c(C)c1[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(N)c(C)c1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |